molecular formula C28H61N3 B12664958 N'-(2-Aminoethyl)-N,N-didodecylethylenediamine CAS No. 93803-01-1

N'-(2-Aminoethyl)-N,N-didodecylethylenediamine

Cat. No.: B12664958
CAS No.: 93803-01-1
M. Wt: 439.8 g/mol
InChI Key: NZTZKCVOQYVLDO-UHFFFAOYSA-N
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Description

EINECS 298-275-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Acetone Cyanohydrin with Hydrazine Hydrate: This step involves mixing acetone cyanohydrin with hydrazine hydrate in the presence of a catalyst. The reaction is exothermic and requires careful temperature control.

    Purification: The crude product is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out on a larger scale using similar synthetic routes. The process involves:

    Large-Scale Reaction: The reaction is conducted in large reactors with precise control over temperature and pressure.

    Continuous Purification: Industrial purification methods include continuous recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:

    Radical Initiation: It decomposes to form free radicals, which are highly reactive and initiate polymerization reactions.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Polymerization: In polymerization reactions, 2,2’-azobis(2-methylpropionitrile) is used as a radical initiator. The reaction is typically carried out in the presence of monomers such as styrene or acrylonitrile.

    Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed

    Polymers: The primary products of polymerization reactions initiated by 2,2’-azobis(2-methylpropionitrile) are various types of polymers, including polystyrene and polyacrylonitrile.

    Oxidation Products: Oxidation reactions yield various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: The compound is used in studies involving radical-induced reactions and their effects on biological systems.

    Medicine: Research in drug delivery systems and controlled release formulations often utilizes 2,2’-azobis(2-methylpropionitrile) for its radical-initiating properties.

    Industry: It is employed in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals are highly reactive and initiate chain reactions in polymerization processes. The molecular targets and pathways involved include:

    Radical Formation: The compound decomposes to form nitrogen gas and two free radicals.

    Polymerization Initiation: The free radicals react with monomers to form polymer chains, propagating the polymerization process.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique compared to other radical initiators due to its specific decomposition temperature and radical formation efficiency. Similar compounds include:

    Benzoyl Peroxide: Another common radical initiator used in polymerization reactions.

    Azobisisobutyronitrile (AIBN): A closely related compound with similar radical-initiating properties but different decomposition characteristics.

Properties

CAS No.

93803-01-1

Molecular Formula

C28H61N3

Molecular Weight

439.8 g/mol

IUPAC Name

N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3

InChI Key

NZTZKCVOQYVLDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN

Origin of Product

United States

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